Nanomolar Telomerase Inhibition with a Defined Therapeutic Window Versus Acute Cytotoxicity
BRACO-19 inhibits human telomerase with an IC₅₀ of 115 ± 18 nM in a cell‑free TRAP assay, positioning it among the most potent G4‑mediated telomerase inhibitors described [1]. Critically, the compound exhibits a 90‑fold differential between telomerase inhibition and acute cytotoxicity: the mean IC₅₀ for acute cell kill across seven human tumor cell lines is 10.6 ± 0.7 μM, whereas first‑generation acridine‑based G4 ligands frequently show overlapping inhibitory and cytotoxic concentrations [1]. This wide therapeutic index enables chronic, sub‑cytotoxic dosing that produces senescence and growth arrest without immediate cell death—a prerequisite for faithful telomere‑targeting studies.
| Evidence Dimension | Telomerase inhibition potency (IC₅₀) and selectivity window |
|---|---|
| Target Compound Data | Telomerase IC₅₀ = 115 ± 18 nM; Acute cytotoxicity IC₅₀ (mean of 7 tumor lines) = 10.6 ± 0.7 μM; Differential = 90‑fold |
| Comparator Or Baseline | First‑generation acridine G4 ligands (e.g., disubstituted acridines) typically show <10‑fold differential between telomerase inhibition and cytotoxicity |
| Quantified Difference | BRACO-19 exhibits a ≥9‑fold greater therapeutic window relative to earlier acridine‑based G4 ligands |
| Conditions | Cell‑free TRAP assay for telomerase; MTT assay across A431, MCF7, A549, HT29, SKOV-3, HCT116, and 21NT cell lines |
Why This Matters
A 90‑fold selectivity window is essential for chronic telomere attrition studies; compounds with narrower windows induce confounding acute cytotoxicity before telomere shortening occurs.
- [1] Gowan SM, Harrison JR, Patterson L, Valenti M, Read MA, Neidle S, Kelland LR. A G-quadruplex-interactive potent small-molecule inhibitor of telomerase exhibiting in vitro and in vivo antitumor activity. Mol Pharmacol. 2002;61(5):1154-1162. View Source
